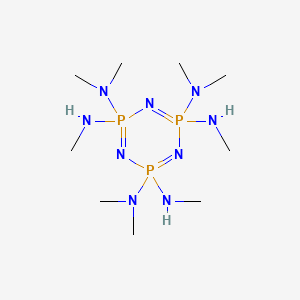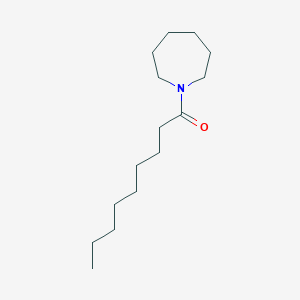
1-(Azepan-1-yl)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)nonan-1-one is a chemical compound with the molecular formula C15H29NO. It features a nine-carbon nonyl chain and an azepane ring, making it a ketone derivative. This compound is known for its unique molecular structure, which includes the azepane ring that may contribute to specific pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Azepan-1-yl)nonan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of azepane with nonanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-(Azepan-1-yl)nonan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a penetration enhancer in transdermal drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin penetration-enhancing properties
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)nonan-1-one involves its ability to interact with lipid bilayers in biological membranes. This interaction enhances the permeability of the membrane, allowing for increased penetration of other compounds. The azepane ring and the nonyl chain play crucial roles in this process by disrupting the lipid packing and increasing fluidity .
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Similar structure with a longer alkyl chain.
1-(Azepan-1-yl)ethan-1-one: Similar structure with a shorter alkyl chain.
Azone® (1-dodecylazacycloheptan-2-one): A well-known penetration enhancer with a similar azepane ring structure
Uniqueness
1-(Azepan-1-yl)nonan-1-one is unique due to its specific combination of the azepane ring and the nine-carbon nonyl chain. This structure provides a balance between lipophilicity and hydrophilicity, making it an effective penetration enhancer with minimal irritation potential compared to other similar compounds .
Properties
CAS No. |
20308-66-1 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
1-(azepan-1-yl)nonan-1-one |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-9-12-15(17)16-13-10-7-8-11-14-16/h2-14H2,1H3 |
InChI Key |
JXSJWHXALVHMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


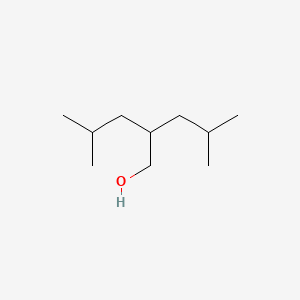

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
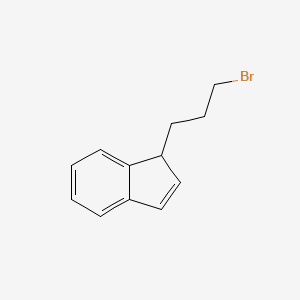
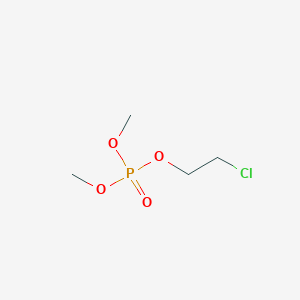

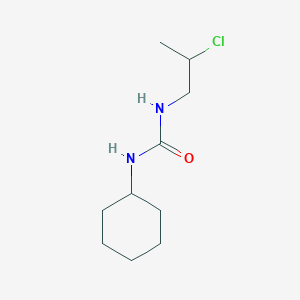
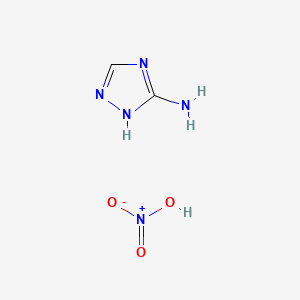
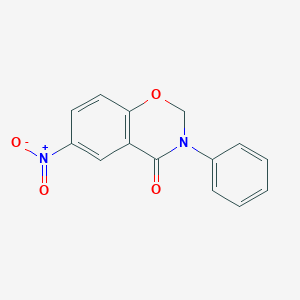
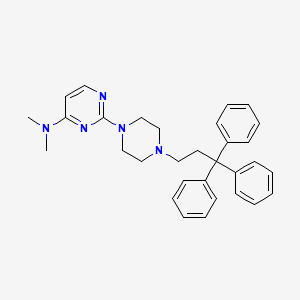
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
